(2E)-2-[1-(4-{[(4-fluorophenyl)carbonyl]amino}phenyl)ethylidene]hydrazinecarboxamide
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Overview
Description
N-{4-[(1E)-1-[(CARBAMOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a carbamoylamino group, an imino group, and a fluorobenzamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-[(CARBAMOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-[(CARBAMOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-{4-[(1E)-1-[(CARBAMOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-[(CARBAMOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorobenzamide derivatives and carbamoylamino-imino compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
N-{4-[(1E)-1-[(CARBAMOYLAMINO)IMINO]ETHYL]PHENYL}-4-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15FN4O2 |
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Molecular Weight |
314.31 g/mol |
IUPAC Name |
N-[4-[(E)-N-(carbamoylamino)-C-methylcarbonimidoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H15FN4O2/c1-10(20-21-16(18)23)11-4-8-14(9-5-11)19-15(22)12-2-6-13(17)7-3-12/h2-9H,1H3,(H,19,22)(H3,18,21,23)/b20-10+ |
InChI Key |
OCHZOQVGKBACQA-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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